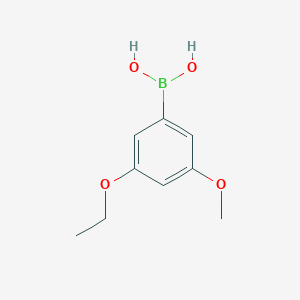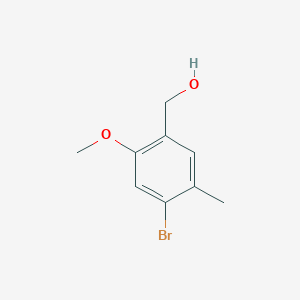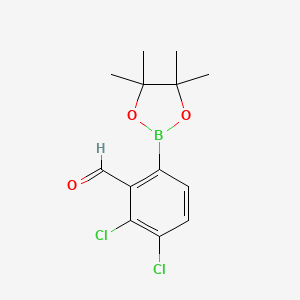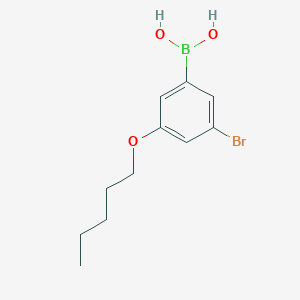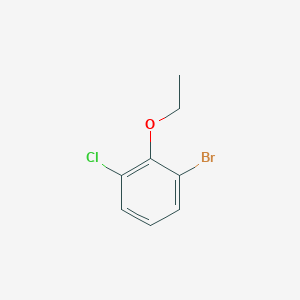
5-Bromo-1,4-difluoro-2-isopropoxybenzene
Vue d'ensemble
Description
5-Bromo-1,4-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2,5-difluoro-4-isopropoxybenzene . The InChI code for this compound is 1S/C9H9BrF2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 .Applications De Recherche Scientifique
Brominated Flame Retardants
- Brominated flame retardants (BFRs), including novel brominated compounds, are extensively used due to their ability to inhibit or slow the onset and spread of fire. These compounds have been found in indoor air, dust, consumer goods, and food, raising concerns about their environmental fate and potential health risks. The study by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the need for further research on the occurrence, environmental fate, and toxicity of BFRs, including novel brominated compounds, to fill significant knowledge gaps and optimize analytical methods for their detection (Zuiderveen, Slootweg, & de Boer, 2020).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
- The review by Mennear and Lee (1994) highlights the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as contaminants in BFRs and their production during combustion. These compounds exhibit similar biological effects to their chlorinated counterparts, including hepatic enzyme induction and toxicity in animal models. The study suggests that the brominated compounds bind to the same receptors as the chlorinated analogs, with similar potencies on a molar basis (Mennear & Lee, 1994).
Synthesis and Applications
- The practical synthesis of brominated biphenyls, such as 2-Fluoro-4-bromobiphenyl, has been explored for their applications in pharmaceuticals and materials science. Qiu et al. (2009) describe an efficient method for synthesizing this compound, which is a key intermediate in the production of non-steroidal anti-inflammatory and analgesic materials. The study highlights the importance of developing cost-effective and environmentally friendly synthetic routes for brominated organic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Concerns
- The environmental presence and potential health implications of brominated compounds, such as tribromophenol and its derivatives, have been reviewed. Koch and Sures (2018) discuss the ubiquity of these compounds in the environment and their sources, including as intermediates in the synthesis of BFRs and as natural products. The review calls for more research on the toxicokinetics, toxicodynamics, and environmental roles of these compounds, emphasizing the need for comprehensive assessments of their impacts on human health and ecosystems (Koch & Sures, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,5-difluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLXOZDSEZJIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233684 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,4-difluoro-2-isopropoxybenzene | |
CAS RN |
2121514-69-8 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



